2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-5-4-8-21(24-15)25-22(27)14-26-13-20(18-6-2-3-7-19(18)26)30(28,29)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWGXOCNXGCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the core indole-sulfonamide-acetamide framework but differing in substituents, which influence physicochemical properties and bioactivity.
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects on Molecular Weight : The 4-fluorobenzyl sulfonyl group in increases molecular weight compared to the target compound’s simpler 4-fluorophenyl sulfonyl group.
Functional Comparisons
Antioxidant Activity
Indole-acetamide derivatives with hydroxylimino methyl groups (e.g., N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) exhibit potent antioxidant activity via DPPH and FRAP assays, attributed to the indole moiety’s radical scavenging ability .
Enzyme Inhibition
Compound 37 () shares a sulfonamide group with the target compound and demonstrates inhibitory activity against cyclooxygenase (COX), a common target for anti-inflammatory drugs. The 4-fluorophenyl sulfonyl group in both compounds likely enhances binding to COX’s hydrophobic active site.
Cytotoxicity
Computational Insights
Molecular docking studies on analogs like CID-49671233 (), which shares an acetamide-pyridazine scaffold, highlight the importance of sulfonamide groups in forming hydrogen bonds with target proteins. The 6-methylpyridin-2-yl group in the target compound may enhance π-π stacking interactions in hydrophobic pockets.
Preparation Methods
Formation of the Indole Core
The synthesis begins with the preparation of the indole scaffold. While Fischer indole synthesis is a classical method for indole formation, modern approaches often utilize transition-metal-catalyzed cyclization for improved regioselectivity. For this compound, 1H-indole serves as the starting material, though substituted indoles may also be employed depending on the desired substitution pattern.
Sulfonylation at the 3-Position
The indole undergoes sulfonylation at the 3-position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). This step typically achieves >85% yield when conducted at 0–5°C to minimize polysubstitution:
$$
\text{1H-indole} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base, 0–5°C}} \text{3-((4-Fluorophenyl)sulfonyl)-1H-indole}
$$
Key analytical data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.15 (d, J = 8.0 Hz, 1H), 7.85–7.75 (m, 2H), 7.45–7.30 (m, 4H), 6.95 (s, 1H).
- HRMS : m/z calculated for C$${14}$$H$${11}$$FNO$$_2$$S [M+H]$$^+$$: 292.0543, found: 292.0548.
Alkylation at the 1-Position
The sulfonylated indole is alkylated at the 1-position using 2-chloro-N-(6-methylpyridin-2-yl)acetamide in the presence of a strong base (e.g., NaH or K$$2$$CO$$3$$) in DMF at 60–80°C:
$$
\text{3-((4-Fluorophenyl)sulfonyl)-1H-indole} + \text{2-Chloro-N-(6-methylpyridin-2-yl)acetamide} \xrightarrow{\text{Base, DMF}} \text{Target Compound}
$$
Optimized conditions :
- Molar ratio : 1:1.2 (indole:chloroacetamide)
- Reaction time : 12–16 hours
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Synthetic Route 2: Nucleophilic Substitution of Pre-Functionalized Intermediates
Preparation of 1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole
This route involves bromoacetylation of the indole nitrogen prior to sulfonylation. The bromoacetyl group enhances reactivity toward nucleophilic substitution with 6-methylpyridin-2-amine:
$$
\text{1H-indole} \xrightarrow{\text{Bromoacetyl bromide, Et$$_3$$N}} \text{1-(2-Bromoacetyl)indole} \xrightarrow{\text{Sulfonylation}} \text{1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole}
$$
Amide Bond Formation
The bromoacetyl intermediate reacts with 6-methylpyridin-2-amine in acetonitrile at reflux (82°C) for 8 hours:
$$
\text{1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{CH$$_3$$CN, reflux}} \text{Target Compound}
$$
Advantages :
Challenges :
- Requires strict anhydrous conditions to prevent hydrolysis of the bromoacetyl group
Synthetic Route 3: Coupling Reactions Using Activated Carboxylic Acids
Synthesis of 2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)acetic Acid
The indole is first converted to its carboxylic acid derivative via hydrolysis of a methyl ester intermediate:
$$
\text{Methyl 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetate} \xrightarrow{\text{NaOH, H$$_2$$O/MeOH}} \text{2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)acetic Acid}
$$
Amide Coupling with 6-Methylpyridin-2-amine
The carboxylic acid is activated using HATU or EDC/HOBt and coupled with 6-methylpyridin-2-amine:
$$
\text{Acid} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Performance metrics :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 68–72% | 65–70% | 75–80% |
| Key Reagents | Chloroacetamide | Bromoacetyl bromide | HATU/EDC |
| Reaction Time | 12–16 hrs | 10–14 hrs | 4–6 hrs |
| Scalability | High | Moderate | High |
| Purification Complexity | Moderate | High | Low |
Critical observations :
- Route 3 offers the highest yield but requires expensive coupling reagents.
- Route 1 remains industrially preferred due to cost-effectiveness and established protocols.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach begins with coupling a sulfonated indole intermediate with a 6-methylpyridin-2-amine derivative under controlled conditions. Key steps include:
- Sulfonation of the indole moiety using 4-fluorophenylsulfonyl chloride.
- Acetamide formation via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Optimization focuses on temperature (40–80°C), solvent choice (e.g., DMF or acetonitrile), and catalyst use (e.g., palladium for cross-coupling). Purity is enhanced through column chromatography or recrystallization .
Q. How is structural integrity and purity confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₁₈F₂N₂O₃S).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What in vitro models are recommended for initial biological activity screening?
Prioritize assays aligned with the compound’s structural features (e.g., sulfonyl indole and pyridinyl acetamide):
- Enzyme inhibition assays : For kinases or inflammatory mediators (e.g., COX-2).
- Cell viability assays : Against cancer lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols.
- Receptor binding studies : Fluorometric assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers address contradictory results in biological activity across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Meta-analysis : Compare data across studies, adjusting for variables like cell passage number or compound solubility in DMSO/PBS .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER).
- QSAR modeling : Relate substituent electronegativity (e.g., 4-fluorophenyl) to activity trends using Random Forest or PLS regression .
Q. What strategies enhance the compound’s selectivity for specific targets?
- Structure-Activity Relationship (SAR) : Modify the indole C3-sulfonyl group (e.g., replace 4-fluorophenyl with bulkier substituents) to reduce off-target effects.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific activation.
- Isotopic labeling : Use ¹⁹F-NMR to track metabolite formation in hepatic microsomes .
Methodological Considerations
- Contradictory Data : Cross-reference synthetic protocols (e.g., reaction time, stoichiometry) from and to ensure reproducibility .
- Advanced Characterization : Pair X-ray crystallography (as in ) with DFT calculations to resolve electronic structure ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
